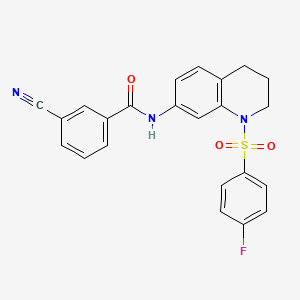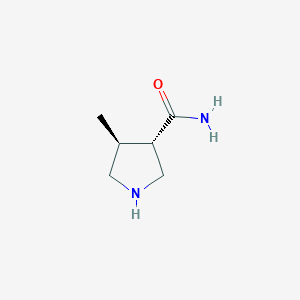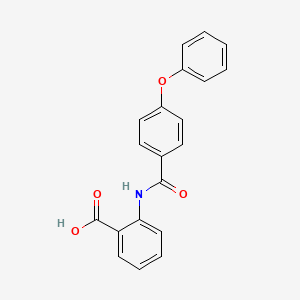
2-(4-Phenoxybenzamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Phenoxybenzamido)benzoic acid” is an organic compound with the molecular weight of 333.34 . It is a powder at room temperature . The IUPAC name for this compound is 2-[(4-phenoxybenzoyl)amino]benzoic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Phenoxybenzamido)benzoic acid” can be represented by the InChI code 1S/C20H15NO4/c22-19(21-18-9-5-4-8-17(18)20(23)24)14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,21,22)(H,23,24) . This indicates that the molecule consists of 20 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Physical And Chemical Properties Analysis
“2-(4-Phenoxybenzamido)benzoic acid” is a powder at room temperature . It has a molecular weight of 333.34 .
科学的研究の応用
- Specific Scientific Field : Materials Science
- Summary of the Application : Benzoic acid derivatives, including 2-(4-Phenoxybenzamido)benzoic acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They display diverse physical properties depending upon the nature and position of the functional groups .
- Methods of Application or Experimental Procedures : The influence of weak, non-bonded interactions in benzoic acid derivatives is studied using Raman spectroscopic studies and density functional theory (DFT) calculations . The tuning of interactions in a controlled manner under the application of pressure is often used as a tool to get better insight into various interactions, particularly the weak interactions .
- Results or Outcomes : The study provides an understanding of the structure-property relations, non-bonded interactions that are weaker than the O–H…O hydrogen bonds, possible polymorphism, etc . The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted benzoic acid systems .
Safety And Hazards
特性
IUPAC Name |
2-[(4-phenoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-19(21-18-9-5-4-8-17(18)20(23)24)14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJOCGGZCJCKRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxybenzamido)benzoic acid | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

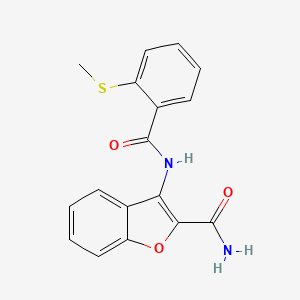
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)
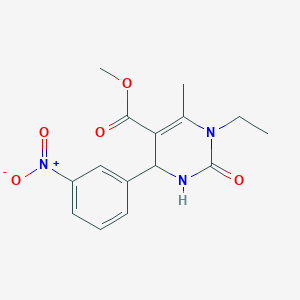
![2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390063.png)
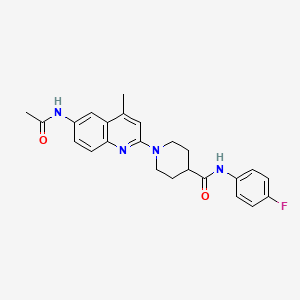
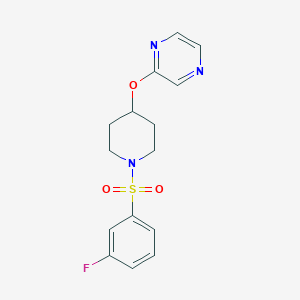
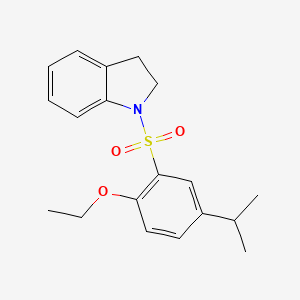
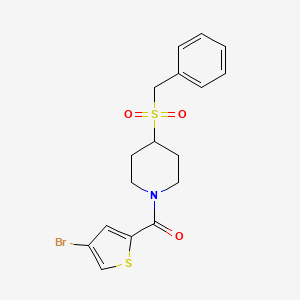
![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)
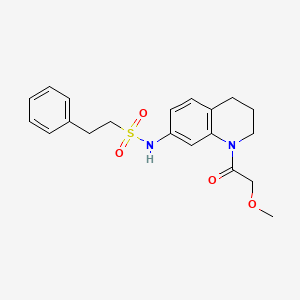
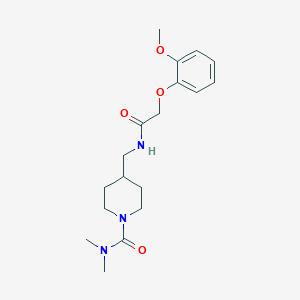
![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)
